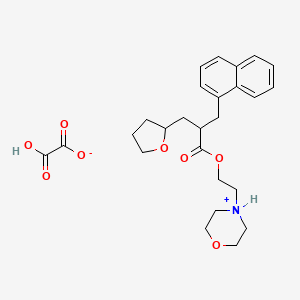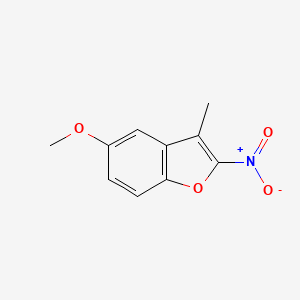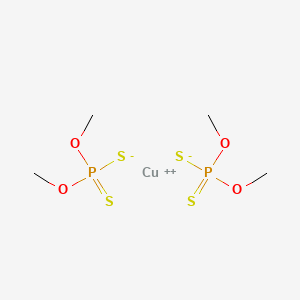
Bis(isopropylyloxymethyl) methyl foscarnet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(isopropylyloxymethyl) methyl foscarnet is a derivative of foscarnet, an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This compound is designed to enhance the pharmacokinetic properties of foscarnet, making it more effective in clinical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(isopropylyloxymethyl) methyl foscarnet involves multiple steps, starting with the preparation of foscarnet. The key steps include:
Esterification: Foscarnet is reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropylyloxymethyl ester.
Methylation: The ester is then methylated using methyl iodide and a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the esterification and methylation reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(isopropylyloxymethyl) methyl foscarnet undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release foscarnet.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Oxidation: Reagents such as potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Hydrolysis: The major product is foscarnet, along with isopropyl alcohol and methanol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(isopropylyloxymethyl) methyl foscarnet has several scientific research applications:
Chemistry: Used as a model compound to study esterification and methylation reactions.
Biology: Investigated for its antiviral properties and potential to inhibit viral DNA polymerases.
Medicine: Explored as a potential treatment for drug-resistant viral infections, particularly those caused by CMV and HSV.
Industry: Used in the development of antiviral drugs and formulations.
Wirkmechanismus
The mechanism of action of Bis(isopropylyloxymethyl) methyl foscarnet involves the inhibition of viral DNA polymerases. The compound mimics pyrophosphate and selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the elongation of the viral DNA chain. This action effectively halts viral replication without affecting human DNA polymerases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Foscarnet: The parent compound, used to treat CMV and HSV infections.
Ganciclovir: Another antiviral drug used to treat CMV infections.
Acyclovir: Used to treat HSV infections.
Uniqueness
Bis(isopropylyloxymethyl) methyl foscarnet is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and reduce the frequency of administration compared to foscarnet. Its ability to inhibit drug-resistant viral strains makes it a valuable addition to antiviral therapies .
Eigenschaften
CAS-Nummer |
157977-94-1 |
|---|---|
Molekularformel |
C12H21O9P |
Molekulargewicht |
340.26 g/mol |
IUPAC-Name |
[methoxycarbonyl(2-methylpropanoyloxymethoxy)phosphoryl]oxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C12H21O9P/c1-8(2)10(13)18-6-20-22(16,12(15)17-5)21-7-19-11(14)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
QVFMJSJYVMHBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


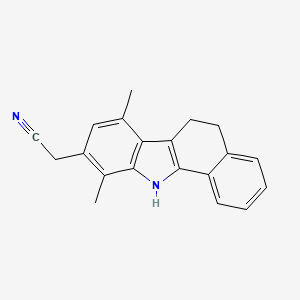


![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
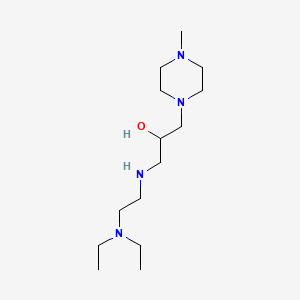
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)

